(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane
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Overview
Description
(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound that features a fluorenylidene group and a tri-tert-butylphenyl group attached to a phosphorus atom. Organophosphorus compounds are widely studied due to their applications in various fields such as catalysis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of a fluorenylidene precursor with a tri-tert-butylphenylphosphine. The reaction conditions may include the use of a suitable solvent, such as toluene or THF, and a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the phosphane compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the fluorenylidene or tri-tert-butylphenyl groups are replaced by other functional groups.
Coordination: The phosphorus atom can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and halogenating agents like bromine or iodine for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize transition metal complexes and enhance their catalytic activity.
Biology and Medicine
In biology and medicine, organophosphorus compounds are studied for their potential as therapeutic agents
Industry
In industry, such compounds are used in the development of advanced materials, including polymers and electronic devices. Their ability to form stable complexes with metals makes them valuable in the production of catalysts and other functional materials.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane involves its interaction with molecular targets through the phosphorus atom. The compound can act as a ligand, coordinating with metal centers and influencing their reactivity. The specific pathways and molecular targets depend on the context of its application, such as catalysis or therapeutic use.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to phosphorus.
Tris(2,4,6-trimethoxyphenyl)phosphine: A compound with three trimethoxyphenyl groups attached to phosphorus.
(9H-Fluoren-9-ylidene)phosphane: A simpler analog with only the fluorenylidene group attached to phosphorus.
Uniqueness
(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the combination of the bulky tri-tert-butylphenyl group and the fluorenylidene group. This unique structure can impart distinct steric and electronic properties, making it valuable in specific applications where such characteristics are desired.
Properties
CAS No. |
106345-64-6 |
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Molecular Formula |
C31H37P |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
fluoren-9-ylidene-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C31H37P/c1-29(2,3)20-18-25(30(4,5)6)28(26(19-20)31(7,8)9)32-27-23-16-12-10-14-21(23)22-15-11-13-17-24(22)27/h10-19H,1-9H3 |
InChI Key |
UUBGJNNOGJCVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C2C3=CC=CC=C3C4=CC=CC=C42)C(C)(C)C |
Origin of Product |
United States |
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